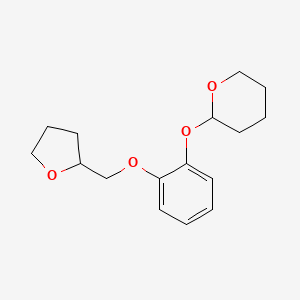
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran is an organic compound with the molecular formula C16H22O4 and a molecular weight of 278.344 g/mol . This compound is characterized by the presence of a tetrahydrofuran ring and a tetrahydropyran ring, both of which are connected through a phenoxy linkage. It is used as an intermediate in various chemical syntheses and has applications in scientific research.
Preparation Methods
The synthesis of 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran involves several steps. One common method includes the reaction of tetrahydrofuran with phenol in the presence of a base to form the intermediate 2-((Tetrahydrofuran-2-yl)methoxy)phenol . This intermediate is then reacted with tetrahydropyran under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran has several scientific research applications:
Biology: It is employed in the study of biological pathways and mechanisms due to its structural properties.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of β-adrenergic blocking agents, it inhibits the activation of adenyl cyclase, which plays a crucial role in the regulation of heart rate and blood pressure. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-((Tetrahydrofuran-2-yl)methoxy)phenoxy)tetrahydro-2H-pyran can be compared with other similar compounds, such as:
2-Methoxytetrahydrofuran: This compound has a similar tetrahydrofuran ring but lacks the phenoxy and tetrahydropyran rings.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: This compound contains a tetrahydropyran ring but differs in the substituents attached to it.
2-Methoxytetrahydropyran: This compound has a similar tetrahydropyran ring but lacks the phenoxy and tetrahydrofuran rings.
The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22O4 |
|---|---|
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-[2-(oxolan-2-ylmethoxy)phenoxy]oxane |
InChI |
InChI=1S/C16H22O4/c1-2-8-15(20-16-9-3-4-10-18-16)14(7-1)19-12-13-6-5-11-17-13/h1-2,7-8,13,16H,3-6,9-12H2 |
InChI Key |
CJLGWVVFDHDXEW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OC2=CC=CC=C2OCC3CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


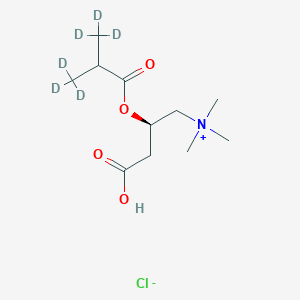
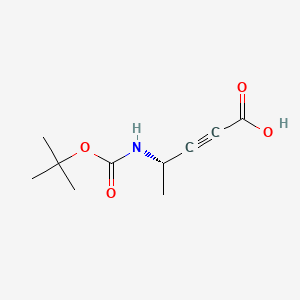
![(1R,3S,5E)-5-[(2E)-2-[(1R,3aR,7aR)-1-[(E,2R,5S)-5-cyclopropyl-5-hydroxypent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B13838304.png)
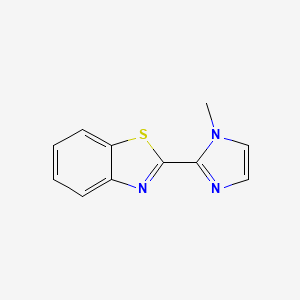




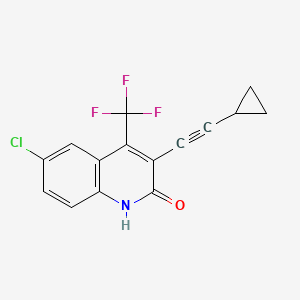



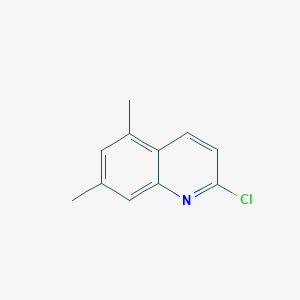
![2,4-Dihydroxybenzaldehyde 2-[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B13838385.png)
